molecular formula C9H9ClO6S B1623182 5-Chlorosulphonyl-2,3-dimethoxybenzoic acid CAS No. 74651-62-0

5-Chlorosulphonyl-2,3-dimethoxybenzoic acid

Cat. No. B1623182
CAS RN: 74651-62-0
M. Wt: 280.68 g/mol
InChI Key: TWHADRKVBHEANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04434170

Procedure details

To a solution, cooled to -5° C., of 511.7 g (200 ml) of chlorosulfonic acid (ClSO3H) are slowly added 80 g of 2,3-dimethoxy benzoic acid. Then the temperature is allowed to rise to 15° C., the mixture is poured into a solution of water and ice, and the precipitate formed is filtered. Thus, 100 g (yield: 80%) of 5-chlorosulfonyl 2,3-dimethoxy benzoic acid are obtained [(IIb), Melting point: 157° C⟧
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][O:7][C:8]1[C:16]([O:17][CH3:18])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11]>O>[Cl:1][S:2]([C:14]1[CH:15]=[C:16]([O:17][CH3:18])[C:8]([O:7][CH3:6])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])(=[O:5])=[O:3]

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC=C1OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 15° C.
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=C(C(=C(C(=O)O)C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.